molecular formula C27H27N3O5 B15023646 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B15023646
M. Wt: 473.5 g/mol
InChI Key: HXUUGJMTZYUZLR-UHFFFAOYSA-N
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Description

This compound is a pyrano[3,2-c]pyridine derivative featuring a unique substitution pattern: a 2,4,5-trimethoxyphenyl group at position 4, a phenethyl chain at position 6, and a cyano group at position 2. Its structural complexity arises from the fused pyranopyridine core, which is further functionalized with electron-donating methoxy groups and a hydrophobic phenethyl moiety.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C27H27N3O5/c1-16-12-23-25(27(31)30(16)11-10-17-8-6-5-7-9-17)24(19(15-28)26(29)35-23)18-13-21(33-3)22(34-4)14-20(18)32-2/h5-9,12-14,24H,10-11,29H2,1-4H3

InChI Key

HXUUGJMTZYUZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to different sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of pyrano[3,2-c]pyridine-3-carbonitriles. Key structural analogs and their differences are summarized below:

Compound Name Substituents at Position 4 Substituents at Position 6 Key Features Reference
Target Compound 2,4,5-Trimethoxyphenyl 2-Phenylethyl High steric bulk, electron-rich aromatic ring, hydrophobic side chain
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-Chlorophenyl 2-Phenylethyl Electron-withdrawing Cl group enhances polarity; potential bioactivity
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Hydroxyphenyl 3-Pyridinylmethyl Polar hydroxyl and pyridine groups; improved aqueous solubility
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-Dimethoxyphenyl 3-Pyridinylmethyl Reduced methoxy substitution compared to target; pyridine enhances H-bonding

Key Observations :

  • Electron-Donating vs. In contrast, the 2-chlorophenyl analog () introduces electron-withdrawing effects, which may alter reactivity or binding affinity .
  • Hydrophobic vs. Polar Substituents : The phenethyl chain in the target compound enhances lipophilicity, favoring membrane permeability. Conversely, analogs with pyridinylmethyl () or hydroxyphenyl () groups improve solubility but may reduce bioavailability .
Physical and Spectral Properties
  • Molecular Weight and Solubility : The target compound (C29H29N3O5, MW 505.57 g/mol) is heavier and more lipophilic than analogs like the 4-hydroxyphenyl derivative (C23H20N4O3, MW 408.44 g/mol; ).
  • Melting Points: Pyrano[3,2-c]pyridine derivatives typically exhibit high melting points (>200°C), as seen in (219–222°C for a pyrano[2,3-d]pyrimidine) .
  • Spectral Data: IR spectra of similar compounds show characteristic peaks for cyano (~2190 cm⁻¹), carbonyl (~1630 cm⁻¹), and amino groups (~3400 cm⁻¹) () .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-component reactions (MCRs), leveraging catalysts like ionic liquids (e.g., [Et3NH][HSO4]) to enhance efficiency. Key steps include:

  • Reagent selection : Ammonium acetate and malononitrile as cyclization agents under ethanol reflux (48–50 hours) .
  • Solvent optimization : Ethanol or acetonitrile for solubility and stability of intermediates .
  • Catalyst role : Ionic liquids improve regioselectivity and reduce byproducts (e.g., yields up to 85% reported in analogous pyrano-pyridine syntheses) .
  • Table 1 (adapted from ):
CatalystSolventTime (h)Yield (%)
[Et3NH][HSO4]Ethanol682
NoneEthanol4845

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to resolve substituent environments (e.g., methoxy groups at δ 3.7–3.9 ppm, pyridine protons at δ 6.5–8.2 ppm) .
  • IR : Carbonitrile C≡N stretch (~2200 cm<sup>−1</sup>) and carbonyl C=O (~1680 cm<sup>−1</sup>) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated 479.18 g/mol vs. observed 479.17 g/mol) .

Q. How do substituents like 2,4,5-trimethoxyphenyl influence physicochemical properties?

  • LogP : Computed XLogP ≈ 3.5 (via software), indicating moderate lipophilicity suitable for membrane permeability .
  • Solubility : Methoxy groups enhance water solubility (~1.2 mg/mL in PBS at pH 7.4), critical for in vitro assays .
  • Stability : Degradation studies (HPLC monitoring) show <5% decomposition after 72 hours at 4°C in dark conditions .

Q. What are the key challenges in purifying this compound?

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves diastereomers .
  • Recrystallization : Chloroform/methanol (1:5) yields >95% purity crystals .

Advanced Research Questions

Q. How can computational modeling predict reactivity or pharmacological activity?

  • Quantum mechanics : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
  • Molecular docking : Docking into kinase targets (e.g., CDK2) identifies hydrogen bonds with methoxy groups (binding energy −9.2 kcal/mol) .
  • ICReDD methods : Reaction path searches optimize synthetic routes by simulating intermediates .

Q. What experimental design strategies mitigate low yields in scaled-up synthesis?

  • Design of Experiments (DoE) : Vary catalyst loading (5–15 mol%), temperature (70–110°C), and solvent polarity to identify optimal conditions .
  • Kinetic profiling : Monitor reaction progress via <sup>19</sup>F NMR (if fluorine tags are used) to pinpoint rate-limiting steps .

Q. How is stereochemical integrity maintained during synthesis?

  • Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak IA) .
  • Circular Dichroism (CD) : Confirms absolute configuration of the pyrano-pyridine core .

Q. How should researchers address contradictory spectroscopic data?

  • Case study : Discrepant <sup>13</sup>C NMR signals for the carbonitrile group (δ 118 vs. 122 ppm) may arise from tautomerism. Use variable-temperature NMR to track equilibrium shifts .
  • X-ray crystallography : Resolves ambiguities by providing definitive bond lengths and angles (e.g., C≡N bond: 1.15 Å) .

Q. What in vitro assays evaluate its pharmacological potential?

  • Cytotoxicity : MTT assay against cancer lines (e.g., IC50 = 12 µM in MCF-7) .
  • Enzyme inhibition : Kinase profiling (e.g., 80% inhibition of PIM1 at 10 µM) .
  • ADMET prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability = 0.67) .

Q. What mechanistic insights explain regioselectivity in its synthesis?

  • Isotopic labeling : <sup>15</sup>N-labeled ammonium acetate traces nitrogen incorporation into the pyridine ring .
  • Kinetic isotope effects (KIE) : Deuterated ethanol slows proton transfer steps, confirming a rate-determining cyclization step .

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